molecular formula C19H20N4O B5135463 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5135463
M. Wt: 320.4 g/mol
InChI Key: UCXLKKCSLUJVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as MP-PPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and physiological effects:
6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its broad spectrum of activity against different types of cancer cell lines. However, its low solubility in water and low stability in biological fluids limit its use in vivo. In addition, the lack of a clear understanding of its mechanism of action and potential toxicity in vivo make it challenging to develop as a therapeutic agent.

Future Directions

Future research on 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one should focus on improving its solubility and stability in biological fluids to enable its use in vivo. In addition, further studies are needed to elucidate its mechanism of action and potential toxicity in vivo. 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can also be modified to improve its selectivity and potency against specific cancer cell lines. Finally, the development of novel delivery systems, such as nanoparticles, may enhance the therapeutic efficacy of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one.
Conclusion:
In conclusion, 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a promising chemical compound that has shown potential applications in medicinal chemistry, particularly in the treatment of cancer. Its broad spectrum of activity against different types of cancer cell lines and its ability to inhibit angiogenesis make it an attractive candidate for further research. However, its low solubility and stability in biological fluids and the lack of a clear understanding of its mechanism of action and potential toxicity in vivo limit its use in clinical settings. Future research should focus on improving its solubility and stability, elucidating its mechanism of action, and developing novel delivery systems to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a multi-step process that involves the reaction of 3-methylphenylacetic acid with piperidine and subsequent cyclization with 2-amino-4,6-dimethylpyridine-3-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, 6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also shown promising antiviral activity against the hepatitis C virus.

properties

IUPAC Name

6-(3-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-6-5-7-15(12-14)23-11-8-17-16(18(23)24)13-20-19(21-17)22-9-3-2-4-10-22/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXLKKCSLUJVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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